Cas no 936-77-6 (2-Ethylbenzothiazole)

2-Ethylbenzothiazole 化学的及び物理的性質
名前と識別子
-
- 2-Ethylbenzothiazole
- 2-Ethyl-1,3-benzothiazole
- 2-Ethylbenzo[d]thiazole
- CVULGJIRGZVJHQ-UHFFFAOYSA-N
- MFCD05982141
- 252280-83-4
- SCHEMBL322456
- AKOS016012561
- 2-ethyl-1,3-benzothiazole hydrobromide
- EN300-95429
- AS-8476
- DTXSID10948080
- ethylbenzothiazoline
- CS-0325735
- 2-ethylbenzothiazoline
- 936-77-6
- InChI=1/C9H9NS/c1-2-9-10-7-5-3-4-6-8(7)11-9/h3-6H,2H2,1H
- G29363
- DB-338426
- Benzothiazole, 2-ethyl- (6CI,7CI,8CI,9CI)
- benzothiazole, 2-ethyl-
-
- MDL: MFCD05982141
- インチ: InChI=1S/C9H9NS/c1-2-9-10-7-5-3-4-6-8(7)11-9/h3-6H,2H2,1H3
- InChIKey: CVULGJIRGZVJHQ-UHFFFAOYSA-N
- ほほえんだ: CCC1=NC2=CC=CC=C2S1
計算された属性
- せいみつぶんしりょう: 163.04557046g/mol
- どういたいしつりょう: 163.04557046g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 138
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 2
- トポロジー分子極性表面積: 41.1Ų
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
じっけんとくせい
- ゆうかいてん: -2.5°C
2-Ethylbenzothiazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | E899795-1000mg |
2-Ethylbenzothiazole |
936-77-6 | 1g |
$207.00 | 2023-05-18 | ||
Chemenu | CM155502-1g |
2-Ethyl-1,3-benzothiazole |
936-77-6 | 95% | 1g |
$129 | 2024-07-19 | |
Alichem | A059004162-5g |
2-Ethylbenzo[d]thiazole |
936-77-6 | 95% | 5g |
$477.00 | 2023-08-31 | |
Apollo Scientific | OR110339-1g |
2-Ethyl-1,3-benzothiazole |
936-77-6 | 1g |
£75.00 | 2025-02-19 | ||
TRC | E899795-10000mg |
2-Ethylbenzothiazole |
936-77-6 | 10g |
$1642.00 | 2023-05-18 | ||
1PlusChem | 1P006227-50mg |
2-Ethylbenzo[d]thiazole |
936-77-6 | 93% | 50mg |
$88.00 | 2024-04-20 | |
1PlusChem | 1P006227-500mg |
2-Ethylbenzo[d]thiazole |
936-77-6 | 93% | 500mg |
$149.00 | 2024-04-20 | |
A2B Chem LLC | AC81807-50mg |
2-Ethylbenzo[d]thiazole |
936-77-6 | 93% | 50mg |
$228.00 | 2024-07-18 | |
1PlusChem | 1P006227-10g |
2-Ethylbenzo[d]thiazole |
936-77-6 | 93% | 10g |
$724.00 | 2023-12-15 | |
Crysdot LLC | CD11009428-5g |
2-Ethylbenzo[d]thiazole |
936-77-6 | 95+% | 5g |
$446 | 2024-07-19 |
2-Ethylbenzothiazole 関連文献
-
Abhijit Hazra,Udayan Mondal,Sukdeb Mandal,Priyabrata Banerjee Dalton Trans. 2021 50 8657
-
2. 397. meroCyanines derived from thio-oxindole. Part I. mero-Cyanines having a dimethin chain attached to the 3-thionaphthen nucleusR. H. Glauert,Frederick G. Mann J. Chem. Soc. 1952 2135
-
Sirilak Wangngae,Utumporn Ngivprom,Tunyawat Khrootkaew,Suphanida Worakaensai,Rung-Yi Lai,Anyanee Kamkaew RSC Adv. 2023 13 2115
-
Ping Song,Weidong Rao,Tristram Chivers,Shun-Yi Wang Org. Chem. Front. 2023 10 3378
-
5. Pyrolyses of o-alkoxy- and o-alkylthio-N-allylanilines and of some related O-and S-allyl compoundsJ. I. G. Cadogan,Clare L. Hickson,Hamish McNab J. Chem. Soc. Perkin Trans. 1 1985 1885
-
6. 375. The action of heat on heterocyclic bases containing an alkylthio-grouping. Part I. 2-Alkylthiobenzothiazoles and 2-alkylthio-benzoxazolesD. J. Fry,J. D. Kendall J. Chem. Soc. 1951 1723
-
7. 298. Some chain-substituted methincyanines and styryl dyesFrances M. Hamer J. Chem. Soc. 1956 1480
-
Rongrong Yuan,Hongming He Inorg. Chem. Front. 2020 7 4293
-
Imran Kazi,Govindasamy Sekar Org. Biomol. Chem. 2019 17 9743
-
D. J. C. Prasad,G. Sekar Org. Biomol. Chem. 2013 11 1659
2-Ethylbenzothiazoleに関する追加情報
2-Ethylbenzothiazole: A Comprehensive Overview
2-Ethylbenzothiazole, also known by its CAS number 936-77-6, is a versatile organic compound with significant applications in various industries. This compound belongs to the class of benzothiazoles, which are widely recognized for their unique chemical properties and structural stability. The molecule consists of a benzene ring fused with a thiazole ring, where the thiazole moiety contains a sulfur atom and two nitrogen atoms. The ethyl group attached at the 2-position of the benzene ring contributes to its distinct chemical reactivity and physical properties.
Recent studies have highlighted the importance of 2-Ethylbenzothiazole in the field of material science, particularly in the development of advanced materials such as polymers and composites. Its ability to act as a stabilizing agent in polymer formulations has been extensively researched, with findings suggesting that it enhances the thermal stability and mechanical properties of these materials. This makes it an invaluable component in the production of high-performance plastics and elastomers used in automotive and aerospace industries.
In addition to its role in material science, 2-Ethylbenzothiazole has gained attention in pharmaceutical research. Researchers have explored its potential as a building block for drug development, particularly in the synthesis of bioactive compounds. Its unique structure allows for easy functionalization, enabling the creation of derivatives with diverse biological activities. Recent studies have demonstrated its effectiveness as an antioxidant and anti-inflammatory agent, opening new avenues for its application in therapeutic formulations.
The synthesis of 2-Ethylbenzothiazole has also been a focal point of recent investigations. Traditional methods involve multi-step reactions that often require harsh conditions and expensive reagents. However, advancements in catalytic chemistry have led to the development of more efficient and environmentally friendly synthesis routes. These innovations not only reduce production costs but also align with current sustainability goals, making 2-Ethylbenzothiazole more accessible for industrial applications.
The physical properties of 2-Ethylbenzothiazole are equally noteworthy. It exhibits a high melting point, which is advantageous for its use in high-temperature applications. Additionally, its solubility characteristics make it suitable for various solvent systems, enhancing its versatility across different industrial processes. Recent research has also explored its optical properties, revealing potential applications in optoelectronic devices such as light-emitting diodes (LEDs) and photovoltaic cells.
In conclusion, 2-Ethylbenzothiazole, with its CAS number 936-77-6, stands out as a multifaceted compound with promising applications across diverse fields. From enhancing material performance to contributing to drug development, its versatility is unmatched. As research continues to uncover new potential uses, it is likely that this compound will play an even more significant role in shaping future technological advancements.
936-77-6 (2-Ethylbenzothiazole) 関連製品
- 17229-76-4(2-Propylbenzo[d]thiazole)
- 1945-78-4(2,2'-Methylenebisbenzothiazole)
- 56278-50-3(2-(1,3-benzothiazol-2-yl)acetonitrile)
- 926545-91-7(N-{3-oxo-3-[4-(2-phenylethenesulfonyl)piperazin-1-yl]propyl}benzamide)
- 1368465-86-4(4-(2,3,4-trifluorophenyl)butanoic acid)
- 1366287-38-8((3S)-3-{(tert-butoxy)carbonylamino}-3-(4-methylpyridin-3-yl)propanoic acid)
- 2624117-83-3(1-[5-(2-fluorophenyl)-1-methyl-2-oxo-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]-3-(1H-indol-4-yl)urea)
- 2005836-53-1(tert-butyl 3-formyl-3-(thiolan-3-yl)piperidine-1-carboxylate)
- 915095-84-0((S)-(5-Bromo-2-chlorophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone)
- 2763779-76-4(1-(1,3-Dioxaindan-5-yl)-2-fluoroethan-1-amine hydrochloride)




